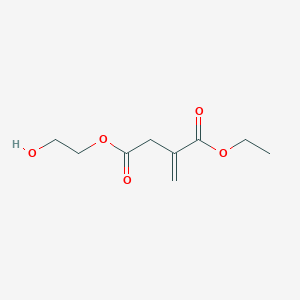
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound featuring a thiophene core substituted with pyrimidinyl and piperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with 2-(4-methylpiperazin-1-yl)ethanethiol under basic conditions to form 2-(2-(4-methylpiperazin-1-yl)ethylthio)-4-pyrimidine.
Coupling with Thiophene: The intermediate is then coupled with 2,5-dibromothiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The pyrimidinyl groups can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce certain functional groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted pyrimidinyl-thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its electronic properties due to the conjugated system involving thiophene and pyrimidine rings. It can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In medicinal chemistry, 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is explored for its potential as an antitumor agent. The presence of piperazine and pyrimidine moieties suggests it could interact with biological targets such as DNA or enzymes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The piperazine moiety can enhance binding affinity to biological targets, while the thiophene and pyrimidine rings contribute to the electronic properties necessary for interaction with cellular components.
類似化合物との比較
Similar Compounds
2,5-Bis(2-(2-pyridyl)thio)-4-pyrimidinyl)thiophene: Similar structure but with pyridyl groups instead of piperazinyl groups.
2,5-Bis(2-(4-methylpiperazin-1-yl)thio)-4-pyrimidinyl)benzene: Benzene core instead of thiophene.
Uniqueness
The unique combination of thiophene, pyrimidine, and piperazine in 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene provides distinct electronic and binding properties, making it a versatile compound for various applications in science and industry.
特性
CAS番号 |
131407-81-3 |
|---|---|
分子式 |
C26H36N8S3 |
分子量 |
556.8 g/mol |
IUPAC名 |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3 |
InChIキー |
FSCNSMIKGLOTIM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)


![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

